
(S)-Pregabalin-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Pregabalin-d4 is a deuterated form of (S)-Pregabalin, a compound known for its use in the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder. The deuterium atoms in this compound replace the hydrogen atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated counterpart.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Pregabalin-d4 typically involves the incorporation of deuterium atoms into the pregabalin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated lithium aluminum deuteride (LiAlD4) can be used in reduction reactions to produce deuterated compounds.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process must ensure high purity and yield, often requiring advanced techniques such as:
Catalytic Deuteration: Utilizing catalysts to facilitate the incorporation of deuterium atoms.
Isotope Separation: Techniques like distillation or chromatography to separate and purify the deuterated compound from its non-deuterated counterparts.
化学反应分析
Types of Reactions
(S)-Pregabalin-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using deuterated reducing agents such as LiAlD4.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlD4 in anhydrous conditions.
Substitution: NaOH or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学研究应用
(S)-Pregabalin-d4 is a deuterated analog of (S)-Pregabalin, a pharmaceutical compound used to manage neuropathic pain, epilepsy, and generalized anxiety disorder. The presence of deuterium atoms in this compound leads to improved metabolic stability and altered pharmacokinetics compared to its non-deuterated counterpart.
Scientific Research Applications
This compound is utilized across various scientific disciplines for its unique properties.
Chemistry
This compound serves as a reference standard in analytical chemistry for studying the metabolic pathways and stability of (S)-Pregabalin. It is also crucial as an internal standard in mass spectrometry for the accurate quantification of (S)-Pregabalin in biological samples, such as plasma or serum. Its deuterated nature allows it to behave chemically similar to (S)-Pregabalin while being distinguishable through mass spectrometry.
Biology
In biological studies, this compound helps researchers investigate the effects of deuterium substitution on biological activity and metabolism.
Medicine
This compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of (S)-Pregabalin. The deuterium substitution enhances metabolic stability, allowing for more precise studies of the compound's behavior in biological systems and its interactions with receptors and enzymes.
Industry
This compound is utilized in the development of new pharmaceuticals with improved metabolic stability and reduced side effects.
作用机制
The mechanism of action of (S)-Pregabalin-d4 is similar to that of (S)-Pregabalin. It binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, reducing the release of neurotransmitters such as glutamate, norepinephrine, and substance P. This leads to a decrease in neuronal excitability and provides therapeutic effects in conditions like neuropathic pain and epilepsy.
相似化合物的比较
Similar Compounds
(S)-Pregabalin: The non-deuterated form of (S)-Pregabalin-d4.
Gabapentin: Another compound used to treat neuropathic pain and epilepsy, with a similar mechanism of action.
Levetiracetam: An anticonvulsant with a different mechanism of action but used for similar therapeutic purposes.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile compared to non-deuterated (S)-Pregabalin. This can lead to potential advantages in drug development and therapeutic applications.
生物活性
(S)-Pregabalin-d4 is a deuterated analog of pregabalin, primarily utilized in pharmacological research to investigate the effects of deuterium substitution on biological activity and metabolism. This compound is significant for its role in studying the pharmacokinetics and pharmacodynamics of pregabalin, particularly in relation to its mechanism of action and therapeutic applications.
Target Interaction
this compound predominantly binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system (CNS). This interaction inhibits calcium influx into neurons, thereby reducing the release of excitatory neurotransmitters, which is crucial for its analgesic and anticonvulsant properties .
Biochemical Pathways
The compound influences several biochemical pathways, particularly those involved in pain modulation and neuronal excitability. By altering neurotransmitter release, this compound can affect pathways related to neuropathic pain and anxiety disorders .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound exhibits predictable absorption and elimination characteristics. Key pharmacokinetic parameters include:
- Absorption: Rapid and extensive, with peak plasma concentrations achieved approximately 1 hour post-administration.
- Half-life: Approximately 6.3 hours, allowing for effective dosing schedules.
- Bioavailability: High bioavailability (>90%), with minimal hepatic metabolism, indicating that it is primarily excreted unchanged via renal pathways .
Research Applications
This compound serves multiple roles in scientific research:
- Analytical Chemistry: Used as a reference standard to study metabolic pathways and stability.
- Pharmacological Studies: Investigates the effects of deuterium substitution on drug efficacy and safety profiles.
- Clinical Trials: Assists in understanding the pharmacokinetics of pregabalin in various patient populations, particularly those with neuropathic pain conditions .
Case Studies
Several clinical studies highlight the efficacy of pregabalin (and by extension, its analogs like this compound) in managing conditions such as diabetic neuropathic pain and fibromyalgia:
Study | Design | Dosing | Primary Outcome | Results |
---|---|---|---|---|
Rosenstock et al. (2004) | Double-blind, 8 weeks | PGB 300 mg | Pain score difference from placebo | -1.47 (p < 0.0001) |
Tolle et al. (2008) | Double-blind, 12 weeks | PGB 300/600 mg | Pain score difference from placebo | -0.91 (p < 0.01) |
Arezzo et al. (2008) | Double-blind, 13 weeks | PGB 150–600 mg | Pain score difference from placebo | -1.28 (p < 0.0003) |
These studies consistently demonstrate that higher doses of pregabalin lead to significant improvements in pain management compared to placebo .
属性
分子式 |
C8H17NO2 |
---|---|
分子量 |
163.25 g/mol |
IUPAC 名称 |
(3S)-3-[amino(dideuterio)methyl]-2,2-dideuterio-5-methylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1/i4D2,5D2 |
InChI 键 |
AYXYPKUFHZROOJ-LCCDPTQESA-N |
手性 SMILES |
[2H]C([2H])([C@H](CC(C)C)C([2H])([2H])N)C(=O)O |
规范 SMILES |
CC(C)CC(CC(=O)O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。